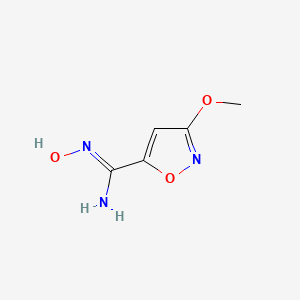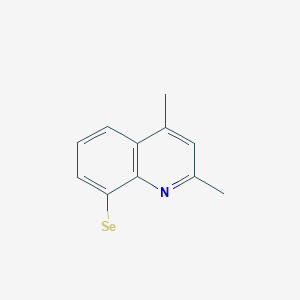
2,4-Dimethylquinoline-8-selenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylquinoline-8-selenol is an organoselenium compound that features a quinoline ring substituted with methyl groups at the 2 and 4 positions and a selenol group at the 8 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinoline-8-selenol typically involves the introduction of selenium into a pre-formed 2,4-dimethylquinoline scaffold. One common method is the reaction of 2,4-dimethylquinoline with selenium reagents under controlled conditions. For instance, the reaction can be carried out using sodium selenide (Na2Se) in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylquinoline-8-selenol can undergo various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methyl groups and the selenol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenol group can yield selenoxide or selenone, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
2,4-Dimethylquinoline-8-selenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,4-Dimethylquinoline-8-selenol involves its interaction with various molecular targets. The selenol group can act as a nucleophile, participating in redox reactions and potentially modulating biological pathways. The quinoline ring can interact with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
2,4-Dimethylquinoline: Lacks the selenol group but shares the quinoline scaffold.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a selenol group at the 8 position.
2,4-Diphenylquinoline: Features phenyl groups instead of methyl groups at the 2 and 4 positions.
Uniqueness: 2,4-Dimethylquinoline-8-selenol is unique due to the presence of the selenol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
478960-97-3 |
|---|---|
Molecular Formula |
C11H10NSe |
Molecular Weight |
235.17 g/mol |
InChI |
InChI=1S/C11H10NSe/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6H,1-2H3 |
InChI Key |
SSJPKPKFQMBTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2[Se])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
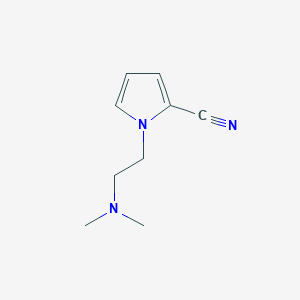
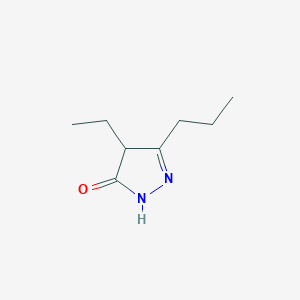
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
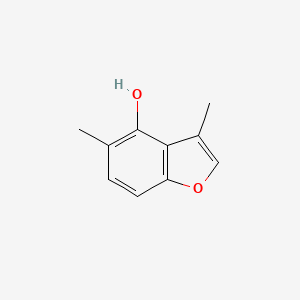
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)
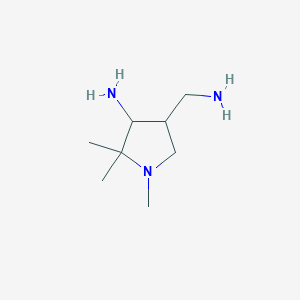
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
